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Compound of Interest

Compound Name: Epofolate

Cat. No.: B1574328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for Epofolate
(BMS-753493), a folate receptor-targeted chemotherapeutic agent. Its performance is

objectively compared with other folate receptor-targeted therapies and epothilone analogs,

supported by available experimental data.

Executive Summary
Epofolate (BMS-753493) is a conjugate of the epothilone analog BMS-748285 and folic acid,

designed to selectively target cancer cells overexpressing the folate receptor alpha. Phase I/IIa

clinical trials in patients with advanced solid tumors established its safety profile and maximum

tolerated dose. However, these studies reported a lack of objective tumor responses, leading to

the discontinuation of its further development.[1] In contrast, other folate receptor-targeted

agents and epothilone analogs have demonstrated varying degrees of efficacy in clinical trials,

providing valuable comparative insights into the therapeutic potential and challenges of these

targeted strategies.

Data Presentation: Comparative Clinical Trial
Outcomes
The following tables summarize the key quantitative data from clinical trials of Epofolate and

its comparators.
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Table 1: Summary of Epofolate (BMS-753493) Phase I/IIa Clinical Trial Data[1]

Parameter Study 1 Study 2

Dosing Schedule Days 1, 4, 8, 11 every 21 days Days 1-4 every 21 days

Starting Dose 5 mg daily 2.5 mg daily

Maximum Tolerated Dose

(MTD)
26 mg 15 mg

Dose-Limiting Toxicities (DLTs)

Fatigue, transaminitis,

gastrointestinal toxicity,

mucositis

Fatigue, transaminitis,

gastrointestinal toxicity,

mucositis, Stevens-Johnson

syndrome (1 patient)

Pharmacokinetics (Half-life)
0.2 - 0.6 hours (conjugated

epothilone)

0.2 - 0.6 hours (conjugated

epothilone)

Objective Tumor Response
No objective responses

observed

No objective responses

observed

Table 2: Comparison with Other Folate Receptor-Targeted Therapies
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Drug Trial Phase Indication
Treatment
Arms

Median
Progressio
n-Free
Survival
(PFS)

Overall
Response
Rate (ORR)

Vintafolide

Phase II

(PRECEDEN

T)[1][2][3][4]

Platinum-

Resistant

Ovarian

Cancer

Vintafolide +

Pegylated

Liposomal

Doxorubicin

(PLD) vs.

PLD alone

5.0 months

vs. 2.7

months

18% vs. 12%

ZW191 Phase I[5][6]

Advanced

Solid Tumors

(including

gynecological

cancers)

ZW191

monotherapy
Not Reported

44% (all

patients),

64%

(gynecologica

l cancers at

higher doses)

Table 3: Comparison with Other Epothilone Analogs
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Drug
Trial
Phase

Indication
Treatmen
t Arms

Median
Progressi
on-Free
Survival
(PFS)

Overall
Respons
e Rate
(ORR)

Median
Overall
Survival
(OS)

Ixabepilon

e

Phase III[7]

[8][9][10]

Metastatic

Breast

Cancer

Ixabepilon

e +

Capecitabi

ne vs.

Capecitabi

ne alone

6.2 months

vs. 4.2

months

43% vs.

29%

16.4

months vs.

15.6

months

Patupilone

Phase

III[11][12]

[13][14]

Platinum-

Refractory/

Resistant

Ovarian

Cancer

Patupilone

vs.

Pegylated

Liposomal

Doxorubici

n (PLD)

3.7 months

vs. 3.7

months

15.5% vs.

7.9%

13.2

months vs.

12.7

months

Experimental Protocols
Epofolate (BMS-753493) Phase I/IIa Studies
Two parallel first-in-human Phase I/IIa studies were conducted to evaluate the safety,

pharmacokinetics, and preliminary efficacy of Epofolate in patients with advanced solid

tumors.[1]

Patient Population: Patients with advanced, metastatic, or recurrent solid tumors for which

standard curative or palliative measures did not exist or were no longer effective.

Study 1 Dosing: Epofolate was administered intravenously on Days 1, 4, 8, and 11 of a 21-

day cycle. The starting dose was 5 mg daily.[1]

Study 2 Dosing: Epofolate was administered intravenously on Days 1 through 4 of a 21-day

cycle. The starting dose was 2.5 mg daily.[1]
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Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting

toxicities (DLTs) of Epofolate for each schedule.

Secondary Objectives: To characterize the pharmacokinetic profile of Epofolate and its

unconjugated epothilone metabolite, and to assess preliminary evidence of anti-tumor

activity.

Vintafolide PRECEDENT Phase II Trial
This was a randomized, open-label Phase II study comparing the efficacy and safety of

vintafolide in combination with PLD versus PLD alone in patients with platinum-resistant

ovarian cancer.[1][2][4]

Patient Population: Women with platinum-resistant ovarian cancer.[1][2]

Treatment Arms:

Vintafolide (2.5 mg intravenously three times a week for weeks 1 and 3 of a 4-week cycle)

plus PLD (50 mg/m² intravenously on day 1 of a 4-week cycle).[1][15]

PLD (50 mg/m² intravenously on day 1 of a 4-week cycle) alone.[1][15]

Primary Endpoint: Progression-Free Survival (PFS).[1][2]

Ixabepilone Phase III Trial (in Metastatic Breast Cancer)
This was a randomized, open-label Phase III study comparing the efficacy of ixabepilone plus

capecitabine to capecitabine alone in patients with metastatic breast cancer previously treated

with an anthracycline and a taxane.[7][9][10]

Patient Population: Patients with metastatic breast cancer previously treated with an

anthracycline and a taxane.[7][9]

Treatment Arms:

Ixabepilone (40 mg/m² intravenously on day 1 of a 21-day cycle) plus capecitabine (2,000

mg/m² orally on days 1-14 of a 21-day cycle).[7][10]
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Capecitabine (2,500 mg/m² orally on days 1-14 of a 21-day cycle) alone.[7]

Primary Endpoint: Overall Survival (OS).[7]

Patupilone Phase III Trial (in Ovarian Cancer)
This was a randomized, open-label Phase III study comparing the efficacy and safety of

patupilone with pegylated liposomal doxorubicin (PLD) in patients with platinum-refractory or -

resistant ovarian cancer.[11][12][13][14]

Patient Population: Patients with platinum-refractory or -resistant epithelial ovarian, primary

fallopian tube, or primary peritoneal cancer.[12][14]

Treatment Arms:

Patupilone (10 mg/m² intravenously every 3 weeks).[12][14]

PLD (50 mg/m² intravenously every 4 weeks).[12][14]

Primary Endpoint: Overall Survival (OS).[11][12]

Mandatory Visualizations
Signaling Pathway of Epofolate
The mechanism of action for Epofolate involves a targeted drug delivery system. The folate

conjugate binds to the folate receptor on the surface of cancer cells, leading to internalization

of the drug via endocytosis. Once inside the cell, the epothilone payload is released and

disrupts microtubule function, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of Epofolate via folate receptor-mediated endocytosis and

microtubule stabilization.

Experimental Workflow for Epofolate Phase I/IIa Trials
The clinical development of Epofolate followed a standard dose-escalation and cohort

expansion design to first establish safety and then to explore preliminary efficacy in different

dosing schedules.
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Caption: Workflow of the Phase I/IIa clinical trials for Epofolate (BMS-753493).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22987083/
https://pubmed.ncbi.nlm.nih.gov/22987083/
https://pubmed.ncbi.nlm.nih.gov/22987083/
https://pubmed.ncbi.nlm.nih.gov/22987083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3976235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3976235/
https://www.benchchem.com/product/b1574328#meta-analysis-of-clinical-trial-data-for-epofolate-bms-753493
https://www.benchchem.com/product/b1574328#meta-analysis-of-clinical-trial-data-for-epofolate-bms-753493
https://www.benchchem.com/product/b1574328#meta-analysis-of-clinical-trial-data-for-epofolate-bms-753493
https://www.benchchem.com/product/b1574328#meta-analysis-of-clinical-trial-data-for-epofolate-bms-753493
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574328?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

